molecular formula C20H32N2O3 B14388052 1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one CAS No. 89805-14-1

1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one

Cat. No.: B14388052
CAS No.: 89805-14-1
M. Wt: 348.5 g/mol
InChI Key: PSDXMSNAKSCDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one is a complex organic compound featuring a piperidine ring, a hydroxy group, and a phenoxy group

Preparation Methods

The synthesis of 1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxy and phenoxy groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving cellular processes and interactions.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and compounds with hydroxy and phenoxy groups. What sets 1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Examples of similar compounds include:

  • 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone
  • 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-one (Terfenadone)

Properties

CAS No.

89805-14-1

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

1-[4-[(4-hydroxy-5-phenoxypentyl)amino]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C20H32N2O3/c1-2-7-20(24)22-14-11-17(12-15-22)21-13-6-8-18(23)16-25-19-9-4-3-5-10-19/h3-5,9-10,17-18,21,23H,2,6-8,11-16H2,1H3

InChI Key

PSDXMSNAKSCDJW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC(CC1)NCCCC(COC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.